![molecular formula C20H18N2O2 B2714950 3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 591222-13-8](/img/structure/B2714950.png)

3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

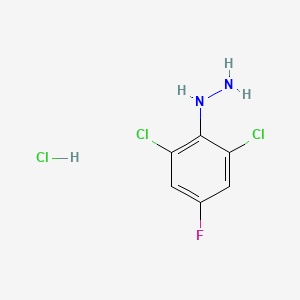

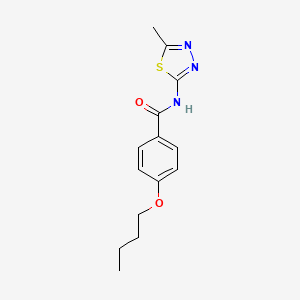

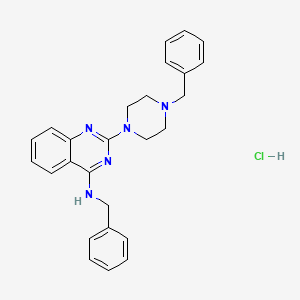

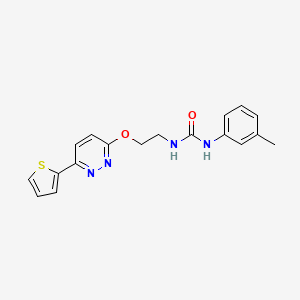

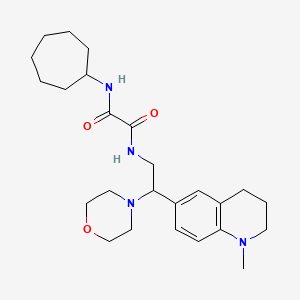

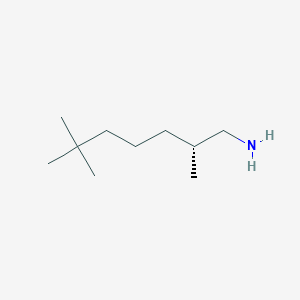

The compound “3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide” is an organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), an ether linkage (an oxygen atom connected to two carbon atoms), a cyano group (a carbon triple-bonded to a nitrogen), and an amide group (a carbonyl group (C=O) attached to a nitrogen). These functional groups could potentially give this compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s rigidity and could influence its interactions with other molecules. The ether, cyano, and amide groups could participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on the strength of its intermolecular interactions, and its reactivity would be influenced by the presence of reactive functional groups .Wissenschaftliche Forschungsanwendungen

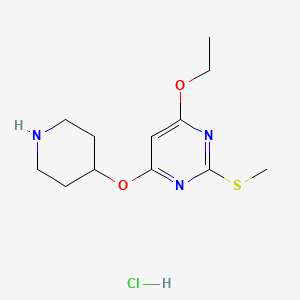

Renewable Building Blocks in Material Science

Compounds with phenolic functionalities, like those derived from phloretic acid, have been explored as renewable building blocks for enhancing the reactivity towards benzoxazine ring formation. This approach allows for the synthesis of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, presenting a sustainable alternative to conventional phenol-based processes (Acerina Trejo-Machin et al., 2017).

Synthesis and Structural Analysis

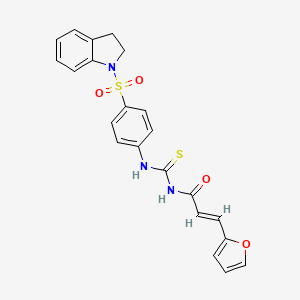

Studies on compounds such as leflunomide metabolite analogs, which inhibit Bruton's tyrosine kinase (BTK), showcase the relevance of cyano-amide structures in medicinal chemistry. These compounds exhibit specific hydrogen-bonding networks and crystal packing, crucial for their biological activity (S. Ghosh et al., 2000).

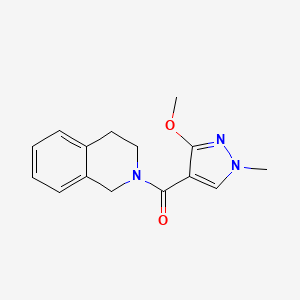

Coordination Chemistry and Reactivity

Isocyanides and their derivatives have been investigated for their coordination to metal ions and subsequent reactivity. Such studies provide insights into the synthesis of complexes that could be relevant for catalysis or material science applications (G. Facchin et al., 2002).

Enamide Synthesis

Research into the transformation of tertiary α-azidyl phenyl ketones into enamides via metal-catalyzed reactions opens up potential pathways for the synthesis of structurally related compounds. This method offers a convenient approach to the synthesis of various enamides and isoquinolones, highlighting the versatility of cyano-amide functionalities (Tonghao Yang et al., 2018).

Heterocyclic Compound Synthesis

The utilization of benzoyl propionic acid derivatives for synthesizing a range of heterocyclic compounds, such as furanones, pyrrolinones, and benzoxazinones, underscores the importance of cyano-amide structures in organic synthesis. These methodologies contribute to the development of new molecules with potential applications in pharmaceuticals and materials science (A. Y. Soliman et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyano-3-(3-phenylmethoxyphenyl)-N-prop-2-enylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-11-22-20(23)18(14-21)12-17-9-6-10-19(13-17)24-15-16-7-4-3-5-8-16/h2-10,12-13H,1,11,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNMMQGWZTXVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2714889.png)

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)